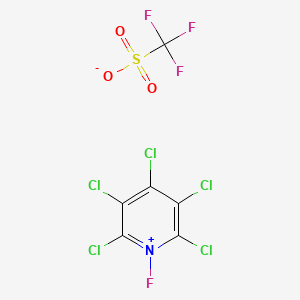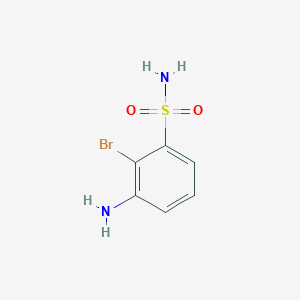
n-Fluoropentachloropyridinium triflate
Übersicht
Beschreibung
N-Fluoropentachloropyridinium triflate is an organofluorine compound with the formula [C5H5NF]O3SCF3 . It is a white solid with low solubility in polar organic solvents . The compound is used as an electrophilic fluorinating agent . It is a salt, consisting of the N-fluoropyridinium cation ([C5H5NF]+) and the triflate anion .
Synthesis Analysis
N-Fluoropentachloropyridinium triflate can be used as an electrophilic fluorinating agent or one-electron oxidant . Organoselenium catalysis enables an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions in the presence of 1-fluoropyridinium triflate . The reaction offers good functional group tolerance and excellent regioselectivity .Molecular Structure Analysis
The molecular formula of n-Fluoropentachloropyridinium triflate is C6H5F4NO3S . The average mass is 247.167 Da and the monoisotopic mass is 246.992630 Da .Chemical Reactions Analysis
N-Fluoropentachloropyridinium triflate can be used as an electrophilic fluorinating agent or one-electron oxidant . Organoselenium catalysis enables an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions in the presence of 1-fluoropyridinium triflate . The reaction offers good functional group tolerance and excellent regioselectivity .Physical And Chemical Properties Analysis
N-Fluoropentachloropyridinium triflate is a white solid with low solubility in polar organic solvents . The melting point is 185–187 °C . The density is estimated to be 1.5493 . It is stored at 0-6°C . It is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Fluoro-lactonization in Organic Chemistry
The research by Okada et al. (1997) demonstrates the use of n-Fluoropentachloropyridinium triflate in fluoro-lactonization of 4-alkenoic acid derivatives. This process is significant in organic chemistry, as it proceeds in a regioselective manner and possibly involves aryl-stabilized αfluorocarboc intermediates.
Application in Medicinal Chemistry and Synthesis
The work by Wang et al. (2009) highlights the application of N-fluoropentachloropyridinium triflate in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This method is crucial for medicinal chemistry and synthesis due to its versatility and applicability in converting triflamide into a range of functional groups.
Radiolabeling in Nuclear Medicine
Davis and Fettinger's (2018) study on N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate details here focuses on a precursor required for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate. This compound is used in radiolabeling peptides for PET imaging, a crucial technique in nuclear medicine.
Synthesis of Electrophilic N-F Reagents
The research by Pereira et al. (2016) discusses the synthesis of a new electrophilic N-F reagent using N-fluoro-2,3,4,5,6-pentachloropyridinium triflate. This reagent is more reactive than Selectfluor, indicating its potential in various chemical syntheses.
Development of Novel Fluorination Reagents
In a 2014 study, Umemoto explores the development of various fluorination reagents, including N-fluoropyridinium salt series. This research contributes significantly to advancing fluorine chemistry, providing new areas and significant development in the field.
Reactions of N-Substituted Pyridinium Salts
Umemoto et al.'s (1996) study details here investigates the reactions of N-fluoropyridinium triflate with bases, leading to various pyridine derivatives. This research enhances our understanding of the chemical behavior of these compounds.
Wirkmechanismus
N-Fluoropentachloropyridinium triflate can exert very high selectivity based on the difference of electron density . N,N′-Difluoro-2,2′-bipyridinium salts IIIa, b were developed as highly reactive electrophilic fluorinating reagents with high effective fluorine contents, which were selected as the most powerful ones in a series of N,N′-difluoro-2,2′-, -2,4′-, -3,3′-, and -4,4′-bipyridinium salts synthesized .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5FN.CHF3O3S/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)8(5,6)7/h;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFUZJVNPWXHOH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Fluoropentachloropyridinium triflate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















